Methyldopa

Vue d'ensemble

Description

Methyldopa belongs to the general class of medicines called antihypertensives. It is used to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .

Synthesis Analysis

Methyldopa can be synthesized from 4-hydroxy 3-methoxy phenylacetone which reacts with ammonium chloride and potassium cyanide to yield the corresponding racemic mixture of α-aminonitrile. The L-isomer is separated by camphorsulphonic acid salt followed by concentrated sulphuric acid to give the official product methyldopa .

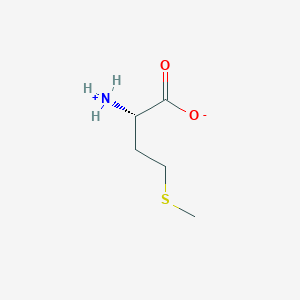

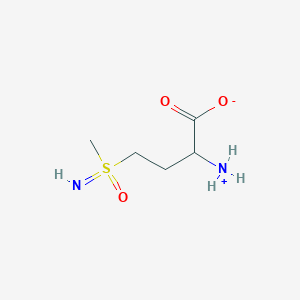

Molecular Structure Analysis

The molecular formula of Methyldopa is C10H13NO4. Its average mass is 211.214 Da and its monoisotopic mass is 211.084457 Da .

Chemical Reactions Analysis

Methyldopa reacts with diazotized p-aminoacetophenone in a basic medium to yield an orange-yellow-colored product having an absorption maximum at 440 nm .

Physical And Chemical Properties Analysis

Methyldopa appears as a colorless or yellowish-white, odorless fine powder. It is soluble in water .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Polymer Science .

Methods of Application

Five methyldopa–tin complexes were synthesized and characterized. These complexes were mixed with PVC at a concentration of 0.5% by weight, and thin films were produced .

Results or Outcomes

The use of a small concentration of methyldopa–tin complexes as additives significantly improved the photostability of polyvinyl chloride. The methyldopa–tin complexes coordinate well with the polymeric chains and act by absorbing the radiation. In addition, they act as radical, peroxide, and hydrogen chloride scavengers .

Application in Medicine

Specific Scientific Field

This application falls under the field of Medicine .

Summary of the Application

Methyldopa is a centrally-acting alpha-2 adrenergic agonist used to manage hypertension alone or in combination with hydrochlorothiazide, and to treat hypertensive crises .

Methods of Application

Methyldopa, or α-methyldopa, is a centrally acting sympatholytic agent and an antihypertensive agent. It is an analog of DOPA (3,4‐hydroxyphenylanine), and it is a prodrug, meaning that the drug requires biotransformation to an active metabolite for therapeutic effects .

Results or Outcomes

Methyldopa works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .

Application in Neurology

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

3-O-Methyldopa, a metabolite of L-DOPA, has been found to inhibit astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA .

Methods of Application

The study evaluated the effects of 3-O-Methyldopa on the uptake, metabolism, and neuroprotective effects of L-DOPA in striatal astrocytes .

Results or Outcomes

The study found that 3-O-Methyldopa competes with L-DOPA by acting on target molecule(s) (possibly including glutathione) released from astrocytes .

Application in Pharmaceutical Science

Specific Scientific Field

This application falls under the field of Pharmaceutical Science .

Summary of the Application

Methyldopa is used in the formulation of 250 mg tablets by direct compression .

Methods of Application

The study focused on the formulation of Methyldopa 250 mg tablets by direct compression .

Results or Outcomes

The study highlighted the physicochemical challenges posed by Methyldopa, including its significant hygroscopic nature and its susceptibility to oxidative and hydrolytic degradation that can be accelerated by moisture .

Application in Obstetrics

Specific Scientific Field

This application falls under the field of Obstetrics .

Summary of the Application

Methyldopa is one of the preferred treatments for high blood pressure in pregnancy .

Methods of Application

Methyldopa can be given by mouth or injection into a vein . It works by stimulating the brain to decrease the activity of the sympathetic nervous system .

Results or Outcomes

Methyldopa has been found to be effective in managing high blood pressure during pregnancy, reducing the risk of complications for both the mother and the baby .

Application in Clinical Treatment

Specific Scientific Field

This application falls under the field of Clinical Treatment .

Summary of the Application

Methyldopa is used in the clinical treatment of disorders such as hypertension or high blood pressure, and gestational hypertension or pregnancy-induced hypertension .

Methods of Application

Methyldopa is administered either orally or intravenously . It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .

Results or Outcomes

Methyldopa has been found to be effective in managing hypertension, reducing the risk of cardiovascular diseases .

Orientations Futures

Despite decades of prescribing methyldopa, descriptions of their pharmacokinetics during pregnancy are hampered by a large heterogeneity in the low number of available studies. Further studies on the relationship of both pharmacokinetics and pharmacodynamics during pregnancy and pregnancy-related pathology are urgently needed to prevent undertreatment, overtreatment, and side effects .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJUBZFLFDODNF-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-L-dopa sesquihydrate | |

CAS RN |

41372-08-1 | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41372-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

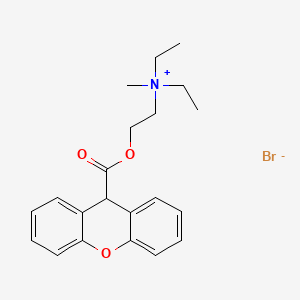

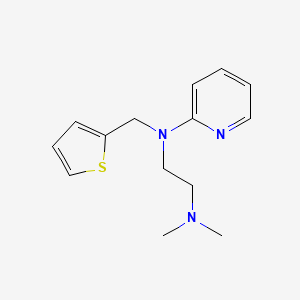

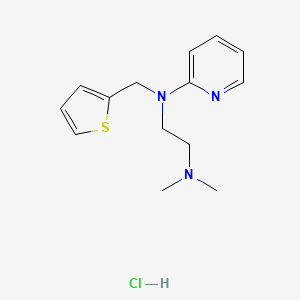

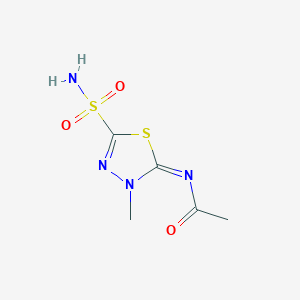

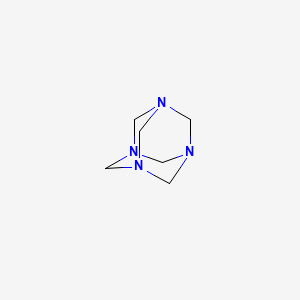

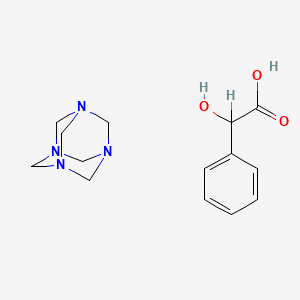

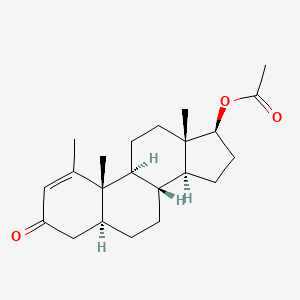

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.